1,5-DIMETHYL-4-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Overview
Description
1,5-DIMETHYL-4-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazolone core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-4-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-4-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,5-DIMETHYL-4-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-4-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
- 1,5-Dimethyl-4-[(2-methyl-5-phenylpyrimidin-4-yl)amino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Uniqueness
1,5-DIMETHYL-4-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its specific substitution pattern on the pyrazolone core, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,5-dimethyl-4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-15-21(22(28)27(26(15)3)18-12-8-5-9-13-18)25-20-14-19(23-16(2)24-20)17-10-6-4-7-11-17/h4-14H,1-3H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUKXHCVTRBXEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC(=NC(=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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